1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2-(trifluoromethoxy)phenyl)urea
Description
Properties
IUPAC Name |
1-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-3-[2-(trifluoromethoxy)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3N7O2/c1-25(2)13-22-12(23-14(24-13)26(3)4)9-20-15(27)21-10-7-5-6-8-11(10)28-16(17,18)19/h5-8H,9H2,1-4H3,(H2,20,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVWXZYQESIAGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)NC2=CC=CC=C2OC(F)(F)F)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2-(trifluoromethoxy)phenyl)urea is a complex organic molecule with significant potential in medicinal chemistry and agricultural science. Its unique structure, which incorporates a triazine ring and a trifluoromethoxy-substituted phenyl group, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential applications.
Chemical Structure and Properties
The molecular formula of the compound is CHFNO, with a molecular weight of approximately 369.33 g/mol. The compound features:
- Triazine ring : Known for its ability to interact with various biological targets.
- Trifluoromethoxy group : Enhances lipophilicity and biological activity.
Biological Activity Overview
The biological activity of 1-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2-(trifluoromethoxy)phenyl)urea can be categorized into several key areas:
-
Antimicrobial Activity
- The compound exhibits significant antibacterial properties against various strains including Escherichia coli and Staphylococcus aureus. Its Minimum Inhibitory Concentration (MIC) values indicate potent activity comparable to established antibiotics like kanamycin .
- A study found that derivatives of similar triazine compounds showed inhibition against key bacterial enzymes, suggesting a mechanism involving enzymatic inhibition .
- Antioxidant Activity
-
Enzymatic Inhibition
- The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For example, it was noted to have an IC value of 5.6 µM against the enzyme ecKAS III, which plays a critical role in fatty acid synthesis . This inhibition could lead to disrupted bacterial growth and metabolism.
Table 1: Summary of Biological Activities
Case Study: Antibacterial Efficacy
In a controlled study, derivatives of the compound were tested for their antibacterial efficacy against multiple pathogens. The results indicated that modifications to the triazine structure significantly enhanced activity against resistant strains of bacteria. This highlights the importance of structural optimization in developing effective antimicrobial agents.
The proposed mechanisms through which this compound exerts its biological effects include:
- Binding to Enzymes : The triazine moiety allows for effective binding to active sites of bacterial enzymes, leading to inhibition.
- Disruption of Cell Membrane Integrity : The lipophilic nature of the trifluoromethoxy group may facilitate penetration into bacterial membranes, disrupting their integrity.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2-(trifluoromethoxy)phenyl)urea?
Methodological Answer: The synthesis typically involves multi-step reactions starting with functionalized triazine and phenylurea precursors. Key steps include:
- Coupling Reactions : Use of 2,4,6-collidine as a base in anhydrous dichloromethane under inert atmospheres to facilitate nucleophilic substitutions (e.g., SNAr reactions) .
- Purification : Flash column chromatography with gradient elution (e.g., petroleum ether/ethyl acetate) to isolate intermediates and final products .
- Yield Optimization : Monitoring reaction progress via TLC and adjusting stoichiometric ratios (e.g., 1.05 equivalents of collidine) to minimize side products .
Q. Which spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer: A combination of techniques is required:
- NMR Spectroscopy : 1H, 13C, and 19F NMR to confirm substituent positions and purity. For example, the trifluoromethoxy group shows distinct 19F NMR shifts near -55 to -58 ppm .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+ or [M+Na]+) with <2 ppm error .
- Melting Point and TLC : Consistent melting points (e.g., 158–159°C) and Rf values ensure batch reproducibility .
Advanced Research Questions
Q. How do structural modifications to the triazine core influence biological activity, and what methodologies validate these effects?
Methodological Answer: Substituents on the triazine ring (e.g., dimethylamino groups) enhance electron-donating capacity, affecting binding to biological targets. Validation strategies include:
- Structure-Activity Relationship (SAR) Studies : Synthesizing analogs with varied substituents (e.g., methoxy, chloro) and testing against enzyme targets (e.g., kinases) using fluorescence polarization assays .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict interactions with active sites, guided by triazine’s planar geometry and hydrogen-bonding potential .
Q. What experimental approaches resolve contradictions in reported biological activity data for urea-triazine derivatives?
Methodological Answer: Contradictions often arise from assay variability or impurities. Mitigation strategies include:
- Standardized Assays : Repeating activity tests under controlled conditions (e.g., fixed pH, temperature) using reference compounds (e.g., ethametsulfuron methyl ester as a positive control) .
- Purity Verification : Re-analyzing disputed batches via HPLC (≥98% purity threshold) and comparing with literature NMR spectra .
- Meta-Analysis : Aggregating data from multiple studies (e.g., using PRISMA guidelines) to identify trends in IC50 values .
Q. How can computational chemistry guide the design of derivatives with enhanced pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction : Tools like SwissADME predict logP, solubility, and CYP450 interactions. For example, trifluoromethoxy groups improve metabolic stability but may reduce aqueous solubility .
- Quantum Mechanical Calculations : DFT (e.g., B3LYP/6-31G*) optimizes geometries and identifies reactive sites for functionalization .
- Free Energy Perturbation (FEP) : Simulations to quantify binding affinity changes when modifying substituents on the phenylurea moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
